molecular formula C4H6N2OS B13313402 5-Amino-2-(methoxy)thiazole

5-Amino-2-(methoxy)thiazole

Cat. No.: B13313402
M. Wt: 130.17 g/mol
InChI Key: BCJBAYWPBUNPGZ-UHFFFAOYSA-N
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Description

5-Amino-2-(methoxy)thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(methoxy)thiazole typically involves the condensation of carbon disulfide with α-aminonitriles, followed by further reactions to introduce the methoxy group at the 2-position . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(methoxy)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2-position .

Scientific Research Applications

5-Amino-2-(methoxy)thiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-2-(methoxy)thiazole involves its interaction with various molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-(methoxy)thiazole stands out due to its unique combination of an amino group at the 5-position and a methoxy group at the 2-position, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

2-methoxy-1,3-thiazol-5-amine

InChI

InChI=1S/C4H6N2OS/c1-7-4-6-2-3(5)8-4/h2H,5H2,1H3

InChI Key

BCJBAYWPBUNPGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(S1)N

Origin of Product

United States

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